ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium complexes, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDK4 and CDK6), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-{6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate
- Tert-butyl 4-{6-[(6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate
Uniqueness
Ethyl 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}piperazine-1-carboxylate is unique due to its specific structural features and biological activities. Its ability to selectively inhibit CDK4 and CDK6 sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C20H27N5O3 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
ethyl 4-(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27N5O3/c1-3-28-20(27)24-10-8-23(9-11-24)19-21-13-16-14(2)12-17(26)25(18(16)22-19)15-6-4-5-7-15/h12-13,15H,3-11H2,1-2H3 |
InChI Key |
VCLPGACBPQFYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C3C(=CC(=O)N(C3=N2)C4CCCC4)C |
Origin of Product |
United States |
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